HCV Genotype 1a/1b vs. 2a Differential Potency: 33-Fold Selectivity for Genotype 1 Replicons
Furaprofen (R-803) demonstrates marked genotype-dependent antiviral activity in HCV subgenomic replicon assays. Against genotype 1a and 1b replicons, the compound exhibits an EC50 of approximately 30 nM, whereas the EC50 against the genotype 2a replicon is approximately 1,000 nM . This represents an approximately 33-fold reduction in potency against genotype 2a relative to genotype 1 . The specificity contrasts with nucleoside analog NS5B inhibitors such as sofosbuvir, which display pan-genotypic activity without this pronounced genotype-dependent selectivity profile.
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | ~30 nM (HCV genotype 1a and 1b replicons) |
| Comparator Or Baseline | ~1,000 nM (HCV genotype 2a replicon, internal baseline) |
| Quantified Difference | Approximately 33-fold higher potency against genotype 1a/1b than 2a |
| Conditions | HCV subgenomic replicon reporter assay in Huh-7-derived cell lines |
Why This Matters
This genotype selectivity enables researchers to use Furaprofen as a tool compound for discriminating between HCV genotype 1 and genotype 2 replication mechanisms in vitro.
